molecular formula C10H14ClN B3058667 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 90874-51-4

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3058667
CAS No.: 90874-51-4
M. Wt: 183.68
InChI Key: KEMDEHSGFBNQOZ-UHFFFAOYSA-N
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Description

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of indane, characterized by the presence of a methyl group at the 6th position and an amine group at the 1st position of the indane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in 6-methyl-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindane: A related compound with similar structural features but lacking the methyl group at the 6th position.

    1-Aminoindan: Another similar compound with the amine group at the 1st position but without the methyl substitution.

Uniqueness

6-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both the methyl group and the amine group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-2-3-8-4-5-10(11)9(8)6-7;/h2-3,6,10H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMDEHSGFBNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-51-4
Record name 1H-Inden-1-amine, 2,3-dihydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90874-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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